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Compound of Interest

Compound Name: p-Hydroxybenzylpiperazine
CAS No.: 75341-33-2
Cat. No.: B1611964
Get Quote
. J

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of 1-
(4-hydroxybenzyl)piperazine (also known as p-hydroxybenzylpiperazine).[1] This compound

serves as a critical pharmacophore in the synthesis of antihistamines, antimigraine agents, and
neuroactive ligands.[1]

Critical Distinction: Researchers often confuse this molecule with 1-(4-
hydroxyphenyl)piperazine (CAS 56621-48-8).[1] The distinction lies in the methylene bridge
(benzylic carbon) connecting the phenol ring to the piperazine moiety.[1] This guide focuses
strictly on the benzyl derivative (CAS 75341-33-2; MW 192.26 Da), detailing its unique spectral
signatures in NMR, IR, and MS to ensure absolute structural confirmation.[1]

Chemical Profile & Structural Logic

Before interpreting spectra, we must establish the structural expectations that dictate the
signals.[1]
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Feature Specification
IUPAC Name 4-(Piperazin-1-ylmethyl)phenol
CAS Number 75341-33-2
C
H
Molecular Formula
N
)
Molecular Weight 192.26 g/mol

1.[1] Phenol (Acidic OH, AA'BB' aromatic

system)2.[1] Methylene Bridge (Benzylic CH
Key Moieties
)3.[1] Piperazine Ring (Secondary amine, chair

conformation)

Mass Spectrometry (MS) Analysis[1][2][3]

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity.[1] For this polar, basic molecule, Electrospray lonization (ESI) in positive mode is
the method of choice.

lonization Behavior[1]

» Parent lon: The molecule readily protonates at the secondary amine of the piperazine ring
(the most basic site).[1]

e Observed Species:
J1]

Fragmentation Pathway (CID)

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic cleavage at
the benzylic position.[1] This is driven by the stability of the resulting carbocation.[1]
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» Benzylic Cleavage: The bond between the benzylic carbon and the piperazine nitrogen
breaks.[1]

e Tropylium Formation: The resulting 4-hydroxybenzyl cation (

107) often rearranges to a hydroxytropylium ion, a highly stable aromatic species.[1]

e Piperazine Loss: The neutral piperazine fragment is lost, or if charge retention switches, a
piperazine ion (

87) may be observed (less common in this specific pathway).[1]

MS Fragmentation Diagram

The following diagram illustrates the primary fragmentation logic used to validate the structure.
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Figure 1: ESI-MS/MS Fragmentation Pathway of p-Hydroxybenzylpiperazine

Click to download full resolution via product page

Infrared (IR) Spectroscopy[1]

IR spectroscopy is utilized here primarily for “fingerprinting” functional groups, particularly to
confirm the presence of the phenolic hydroxyl and the secondary amine, which can be difficult
to distinguish by MS alone.[1]

Diagnostic Bands

Data should be acquired using ATR (Attenuated Total Reflectance) on the solid material.[1]
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Frequency (cm

Assignment Structural Insight
)
Hydrogen-bonded phenolic
3200-3400 (Broad) O-H Stretch
hydroxyl.
Secondary amine of the
~3300 (Sharp/Shoulder) N-H Stretch piperazine ring (often overlaps
with OH).[1]
Aliphatic C-H bonds in the
2800-2950 C-H Stretch piperazine ring and methylene

bridge.[1]

Characteristic "breathing"
1610, 1515 C=C Aromatic modes of the para-substituted

benzene ring.[1]

Phenolic C-O bond; confirms
1230-1260 C-O Stretch _
the phenol moiety.

Aliphatic C-N bonds of the

piperazine.[1]

1100-1150 C-N Stretch

Technical Note: If the sample is a hydrochloride salt (common for stability), the N-H region will
show broad "ammonium" bands (2500—-3000 cm

), obscuring the C-H stretches.[1]

Nuclear Magnetic Resonance (NMR)[1][4]

NMR is the definitive tool for structural elucidation. The symmetry of the para-substituted ring
and the piperazine core simplifies the spectrum but requires careful integration to ensure purity.

[1]

Solvent Selection
e DMSO-
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: Recommended. It dissolves the polar phenol/amine well and slows down proton exchange,
allowing the phenolic -OH and sometimes the amine -NH to be seen as distinct signals.[1]

» CDCI

: Acceptable for the free base but may cause broadening of exchangeable protons.[1]

H NMR Assignment (400 MHz, DMSO- )
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Shift (
Multiplicity Integration

» Ppm)

Assignment

Mechanistic
Explanation

9.20 Broad Singlet 1H

Ar-OH

Phenolic proton;
chemical shift
varies with
concentration/te
mp due to H-
bonding.[1]

Doublet (
7.08 2H
Hz)

Ar-H (meta to
OH)

Part of AA'BB'
system;
deshielded by
the benzylic

carbon.[1]

Doublet (
6.68 2H
Hz)

Ar-H (ortho to
OH)

Shielded by the
electron-donating
oxygen
(resonance
effect).[1]

3.32 Singlet 2H

Ar-CH

Benzylic
methylene.[1]
Note: May

overlap with H

O signal in
DMSO.

2.65 Triplet/Multiplet 4H

Pip-CH

(N-benzyl)

Protons on
carbons adjacent
to the benzylated

nitrogen.[1]

2.30 Triplet/Multiplet 4H

Pip-CH

(N-H side)

Protons on
carbons adjacent
to the secondary

amine.[1]
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Exchangeable
_ amine proton;
~2.0-3.0 Broad 1H Pip-NH L
often invisible or

very broad.[1]

C NMR Assighment

The

C spectrum should show 7 distinct signals due to symmetry.[1]

e 156.5 ppm: Aromatic C-OH (Deshielded by oxygen).[1]
e 130.2 ppm: Aromatic C (meta to OH).[1]
e 128.5 ppm: Aromatic C-CH
(Quaternary).[1]
e 115.0 ppm: Aromatic C (ortho to OH).[1]
e 62.5 ppm: Benzylic CH
1]
e 54.0 ppm: Piperazine CH

(internal/benzylated side).[1]

e 46.0 ppm: Piperazine CH

(external/amine side).[1]

Integrated Structural Elucidation Workflow

To ensure the material is suitable for drug development, a "Self-Validating" workflow is
required.[1] This combines the data above into a pass/fail decision matrix.
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Crude/lsolated Sample

Step 1: MS (ESI+)
Check m/z 193

Mass Confirmed

Step 2: 1H NMR (DMSO-d6)
Check AA'BB' & Integral Ratio

Reprocess

Decision: Purity > 95%?

No (Impurity Signals)

——————————————————————————— i ————————————— "

Step 3: IR & 13C NMR

Full Characterization Recrystallize / Column Chrom.

Release for Synthesis

Figure 2: Analytical Decision Matrix for p-Hydroxybenzylpiperazine

Click to download full resolution via product page

Experimental Protocols
Protocol A: NMR Sample Preparation
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Objective: Obtain high-resolution spectra without water suppression artifacts.[1]

Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual
synthesis solvents (ethanol/methanol).

Solvent: Use 0.6 mL of DMSO-

(99.9% D).[1]

Concentration: Dissolve 5-10 mg of sample.

Acquisition:
o Relaxation delay (
):
seconds (essential for accurate integration of aromatic protons).[1]

o Scans: 16 (1H), 512 (13C).[1]

Protocol B: LC-MS Method

Objective: Confirm purity and mass.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

m).[1]

Mobile Phase:

o A: Water + 0.1% Formic Acid.[1]

o B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm and 280 nm (phenol absorption); MS in ESI+ mode.
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o Chemical Identity & CAS

o National Center for Biotechnology Information (2023).[1] PubChem Compound Summary
for CID 92467, 1-(4-Hydroxyphenyl)piperazine. (Note: Cited for contrast; the target
molecule is the benzyl analog, CAS 75341-33-2).[1]

o AK Scientific. (2023).[1] "p-Hydroxybenzylpiperazine, CAS 75341-33-2".[1][2] Link
e Synthetic & Spectral Context

o Protiva, M., et al. (1977).[1] "Derivatives of 1-(4-hydroxybenzyl)piperazine."[1] Collection of
Czechoslovak Chemical Communications. (Foundational work on benzylpiperazine
derivatives).[1][3]

o United States Patent 3,547,998. (1970).[1] Intermediate and process for the preparation of
nortriptyline. (Describes the synthesis and isolation of p-hydroxybenzylpiperazine as a
key intermediate). Link

e General Spectroscopic Data (Analogous Systems)

o AIST. (2023).[1] Spectral Database for Organic Compounds (SDBS). "1-Benzylpiperazine
& Phenol spectra”. (Used for comparative assignment of the AA'BB' and benzylic
systems).[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Master Guide: Spectroscopic Profiling of p-
Hydroxybenzylpiperazine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1611964/docs#technical-master-guide-
spectroscopic-profiling-of-p-hydroxybenzylpiperazine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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